LDN193189

説明

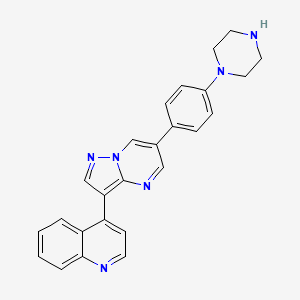

Structure

3D Structure

特性

IUPAC Name |

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOVNWNANFFLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147553 | |

| Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062368-24-4 | |

| Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1062368-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LDN-193189 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062368244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LDN-193189 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W69H5YQU9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LDN193189

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action for LDN193189, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. The information presented herein is intended for a scientific audience and details the core inhibitory actions, downstream cellular effects, and relevant experimental methodologies.

Core Mechanism of Action: Inhibition of BMP Type I Receptors

This compound exerts its inhibitory effects by targeting the kinase domain of BMP type I receptors. Bone Morphogenetic Proteins are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily that regulate a wide array of cellular processes, including embryogenesis, tissue homeostasis, and repair.[1]

The signaling cascade is initiated when a BMP ligand binds to a complex of two types of transmembrane serine/threonine kinase receptors: a type II receptor and a type I receptor. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. This compound is a derivative of Dorsomorphin and acts as an ATP-competitive inhibitor of the type I receptors, specifically Activin Receptor-Like Kinase 1 (ALK1), ALK2, ALK3, and ALK6.[2][3] By binding to the ATP pocket within the kinase domain of these receptors, this compound prevents the transfer of phosphate from ATP to the receptor's downstream substrates, effectively halting the signaling cascade at its inception.[1]

This compound is noted for its high potency and selectivity for BMP type I receptors over the TGF-β and Activin type I receptors (ALK4, ALK5, ALK7), making it a valuable tool for dissecting BMP-specific signaling pathways.[4][5]

Caption: Initiation of BMP signaling and inhibition by this compound.

Downstream Effects of ALK Inhibition

The inhibition of ALK1/2/3/6 kinase activity by this compound blocks both the canonical Smad-dependent and non-canonical Smad-independent signaling pathways.

The primary and most well-characterized downstream effect of BMP receptor activation is the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[1] Once phosphorylated, these R-Smads form a heteromeric complex with the common mediator Smad (Co-Smad), Smad4. This complex then translocates into the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes.

This compound potently prevents the phosphorylation of Smad1/5/8.[5][6] This blockade is the central mechanism by which it inhibits BMP-driven cellular responses. A concentration of 0.5 µM this compound is sufficient to almost completely abolish BMP-induced phosphorylation of Smad1/5/8 in C2C12 cells.[1]

Caption: Inhibition of the canonical BMP-Smad signaling pathway by this compound.

In addition to the Smad pathway, BMPs can activate several Smad-independent signaling cascades, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and Akt pathways.[1] These pathways are also involved in mediating the transcriptional and non-transcriptional responses to BMP signaling. Studies in C2C12 cells have demonstrated that this compound effectively inhibits BMP-induced activation of p38, ERK1/2, and Akt, indicating that its inhibitory action extends to these non-canonical branches of the BMP signaling network.[1][7]

References

- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. This compound (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cellagentech.com [cellagentech.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

LDN193189: A Comprehensive Technical Guide to its Molecular Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189, also known as DM-3189, is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] A derivative of Dorsomorphin, this compound exhibits significantly higher potency, allowing for its use at approximately 100-fold lower concentrations.[2] This inhibitor has become a critical tool in the study of BMP-mediated cellular processes, including differentiation, proliferation, and apoptosis. Its utility extends to various research areas, including neuroscience, cancer biology, and stem cell research, where it aids in directing the differentiation of pluripotent stem cells.[2][4] This technical guide provides an in-depth overview of this compound's molecular targets, binding affinities, and the experimental protocols used to characterize its activity.

Molecular Targets and Binding Affinity

This compound primarily targets the ATP-binding site of the kinase domain of BMP type I receptors, which are serine/threonine kinases.[5] By inhibiting these receptors, it blocks the phosphorylation of downstream signaling molecules, Smad1, Smad5, and Smad8, thereby attenuating the BMP signaling cascade.[1][6][7][8]

The inhibitory activity of this compound has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The data presented below summarizes the binding affinity of this compound for its primary targets.

Quantitative Data Summary

| Target | Assay Type | IC50 (nM) | Reference |

| Primary Targets (BMP Type I Receptors) | |||

| ALK1 (ACVRL1) | Cell-free kinase assay | 0.8 | [1][2][7][8] |

| ALK2 (ACVR1) | Cell-free kinase assay | 0.8 | [1][2][7][8] |

| ALK2 (ACVR1) | Transcriptional activity in C2C12 cells | 5 | [1][3][6][7][8][9] |

| ALK3 (BMPR1A) | Cell-free kinase assay | 5.3 | [1][2][7][8] |

| ALK3 (BMPR1A) | Transcriptional activity in C2C12 cells | 30 | [1][3][6][7][8][9] |

| ALK6 (BMPR1B) | Cell-free kinase assay | 16.7 | [1][2][7][8] |

| Secondary/Off-Target Effects | |||

| ALK4 (ACVR1B) | Kinase Assay | 101 | [1] |

| ActRIIA | Kinase Assay | 210 | [1] |

| ALK5 (TGFBR1) | Transcriptional activity | >500 | [3][8] |

| ALK7 (ACVR1C) | Transcriptional activity | >500 | [3][8] |

This compound demonstrates significant selectivity, with a more than 200-fold preference for the BMP signaling pathway over the Transforming Growth Factor-beta (TGF-β) pathway.[1][7][9]

Signaling Pathway

This compound exerts its inhibitory effects on the canonical BMP signaling pathway. The following diagram illustrates the mechanism of action.

References

- 1. selleckchem.com [selleckchem.com]

- 2. stemcell.com [stemcell.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]

- 5. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]

- 9. rndsystems.com [rndsystems.com]

The Role of LDN193189 in the Potent and Selective Inhibition of ALK2 and ALK3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN193189 is a highly potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, Activin receptor-like kinase-2 (ALK2) and Activin receptor-like kinase-3 (ALK3). By targeting the ATP-binding pocket of these kinases, this compound effectively blocks downstream signaling through both canonical Smad1/5/8 and non-canonical pathways, such as p38 MAPK and Akt. This targeted inhibition has significant implications for the study of physiological processes regulated by BMP signaling and for the development of therapeutics for diseases characterized by aberrant ALK2 or ALK3 activity, most notably Fibrodysplasia Ossificans Progressiva (FOP). This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative inhibitory profile, detailed experimental protocols for its characterization, and a visual representation of the signaling pathways it modulates.

Introduction to ALK2, ALK3, and the BMP Signaling Pathway

Activin receptor-like kinase-2 (ALK2), also known as ACVR1, and Activin receptor-like kinase-3 (ALK3), also known as BMPR1A, are transmembrane serine/threonine kinases that play a pivotal role in the Bone Morphogenetic Protein (BMP) signaling pathway. BMPs, a large group of growth and differentiation factors belonging to the Transforming Growth Factor-beta (TGF-β) superfamily, are crucial for embryonic development and adult tissue homeostasis, including bone formation, neurogenesis, and iron metabolism.

The canonical BMP signaling cascade is initiated by the binding of a BMP ligand (e.g., BMP2, BMP4, BMP6, BMP7) to a receptor complex consisting of type I (ALK1, ALK2, ALK3, or ALK6) and type II (BMPR2, ActRIIA, or ActRIIB) receptors. Ligand binding induces the formation of a heterotetrameric complex, leading to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor, in turn, phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes.

In addition to the canonical Smad pathway, ALK2 and ALK3 can also activate non-canonical signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, which contribute to the diverse cellular responses to BMP signaling. Given their central role, dysregulation of ALK2 and ALK3 activity is implicated in several diseases, making them attractive targets for therapeutic intervention.

This compound: A Potent and Selective Inhibitor of ALK2 and ALK3

This compound is a derivative of dorsomorphin, the first-identified small molecule inhibitor of BMP signaling. Through structure-activity relationship studies, this compound was developed to exhibit significantly improved potency and selectivity for BMP type I receptors over other kinases, including those in the closely related TGF-β pathway.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK2 and ALK3 kinase domains. This binding prevents the transfer of phosphate from ATP to the receptor's substrates, thereby inhibiting its kinase activity and blocking all downstream signaling events. The crystal structure of this compound in complex with ALK2 reveals key interactions within the ATP-binding site that contribute to its high affinity and selectivity.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been extensively characterized through both biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating its high affinity for ALK2 and ALK3 and its selectivity against other related kinases.

Table 1: In Vitro Inhibitory Activity of this compound (IC50 Values)

| Target Kinase | Assay Type | IC50 (nM) | Reference(s) |

| ALK1 (ACVRL1) | Kinase Assay | 0.8 | |

| ALK2 (ACVR1) | Kinase Assay | 0.8 | |

| ALK3 (BMPR1A) | Kinase Assay | 5.3 | |

| ALK4 (ACVR1B) | Kinase Assay | >500 | |

| ALK5 (TGFBR1) | Kinase Assay | ≥500 | |

| ALK6 (BMPR1B) | Kinase Assay | 16.7 | |

| ALK7 (ACVR1C) | Kinase Assay | >500 |

Table 2: Cellular Inhibitory Activity of this compound (IC50 Values)

| Target Receptor | Cell Line | Assay | IC50 (nM) | Reference(s) |

| ALK2 | C2C12 | Transcriptional Activity | 5 | |

| ALK3 | C2C12 | Transcriptional Activity | 30 | |

| ALK4 | - | Transcriptional Activity | ≥500 | |

| ALK5 | - | Transcriptional Activity | ≥500 | |

| ALK7 | - | Transcriptional Activity | ≥500 |

Table 3: Binding Affinity of this compound

| Target | Method | Kd (nM) | Reference(s) |

| ActRIIA | - | 14 |

Visualizing the ALK2/ALK3 Signaling Pathway and Inhibition by this compound

To provide a clear understanding of the molecular interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the ALK2/ALK3 signaling pathway and a typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the inhibitory activity of this compound.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of purified ALK2 or ALK3 by quantifying the amount of ADP produced.

Materials:

-

Recombinant active ALK2 or ALK3 kinase (e.g., Promega V4492)

-

Kinase substrate (e.g., Casein)

-

ATP

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega V9101)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the ALK2 or ALK3 kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC₅₀ values by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of BMP-induced Smad1/5/8 Phosphorylation (Western Blot)

This protocol assesses the ability of this compound to block the phosphorylation of Smad1/5/8 in a cellular context.

Materials:

-

C2C12 myoblast cells

-

DMEM with 10% FBS and 1% penicillin/streptomycin

-

DMEM with 0.5% FBS (starvation medium)

-

Recombinant BMP4

-

This compound (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Seed C2C12 cells in 12-well plates and grow to 80-90% confluency.

-

Serum starve the cells for 4-6 hours in starvation medium.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 30-60 minutes.

-

Stimulate the cells with BMP4 (e.g., 50 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

Quantify band intensities and normalize phospho-Smad levels to total Smad and the loading control.

In Vivo Efficacy in a Mouse Model of Heterotopic Ossification

This protocol describes a general approach to evaluate the in vivo efficacy of this compound in a genetically engineered mouse model of FOP.

Materials:

-

Conditional caALK2 transgenic mice

-

Adenovirus expressing Cre recombinase (Ad.Cre)

-

This compound formulated for in vivo use (e.g., in a solution of 5% N-methyl-2-pyrrolidone, 30% PEG 400, and 65% of 5% dextrose in water)

-

Micro-computed tomography (micro-CT) scanner

Procedure:

-

Induce the expression of the constitutively active ALK2 (caALK2) transgene by intramuscular injection of Ad.Cre into the hindlimb of the mice.

-

Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a specified dose and frequency (e.g., 3 mg/kg, twice daily).

-

Monitor the mice for the development of heterotopic ossification (HO) over several weeks using micro-CT imaging.

-

At the end of the study, sacrifice the mice and harvest the affected tissues.

-

Perform histological analysis (e.g., H&E, Safranin O/Fast Green staining) to assess the extent of ectopic bone and cartilage formation.

-

Quantify the volume of HO from the micro-CT data to determine the efficacy of this compound treatment.

Conclusion

This compound is a powerful research tool for dissecting the complex roles of ALK2 and ALK3 in health and disease. Its high potency and selectivity for BMP type I receptors make it an invaluable pharmacological agent for both in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound to investigate BMP signaling and explore its therapeutic potential. As our understanding of the intricacies of the BMP pathway continues to grow, selective inhibitors like this compound will remain at the forefront of research and the development of novel therapies for a range of debilitating diseases.

The Inhibitory Effect of LDN193189 on Smad1/5/8 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It exerts its effects by targeting the ATP-binding site of BMP type I receptors, primarily ALK1, ALK2, ALK3, and ALK6. This inhibition prevents the subsequent phosphorylation of the canonical downstream effectors, Smad1, Smad5, and Smad8 (Smad1/5/8). The blockade of Smad1/5/8 phosphorylation is a critical mechanism for modulating BMP-driven cellular processes, including osteogenesis, differentiation, and proliferation. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for assessing its impact on Smad1/5/8 phosphorylation.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily. They play crucial roles in embryonic development and adult tissue homeostasis. BMPs initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. Phosphorylated Smad1/5/8 form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes.

Dysregulation of the BMP-Smad1/5/8 signaling pathway is implicated in various diseases, including cancer and fibrodysplasia ossificans progressiva (FOP). Consequently, small molecule inhibitors of this pathway, such as this compound, are valuable research tools and potential therapeutic agents. This compound, a derivative of dorsomorphin, exhibits high potency and selectivity for BMP type I receptors, making it a widely used tool to study BMP signaling.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of the kinase domain of BMP type I receptors. By binding to ALK1, ALK2, ALK3, and ALK6, this compound prevents the transfer of phosphate from ATP to the receptor's substrate, which includes the R-Smads. This direct inhibition of the type I receptor kinase activity is the primary mechanism by which this compound blocks the downstream phosphorylation of Smad1/5/8.

Figure 1: BMP signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the reported IC50 values of this compound for different BMP type I receptors and its effect on Smad1/5/8 phosphorylation.

| Target Receptor | IC50 (nM) | Assay Type | Reference |

| ALK1 | 0.8 | Kinase Assay | |

| ALK2 | 0.8 | Kinase Assay | |

| ALK3 | 5.3 | Kinase Assay | |

| ALK6 | 16.7 | Kinase Assay |

Table 1: IC50 Values of this compound for BMP Type I Receptors in Kinase Assays

| Cell Line | Stimulation | IC50 (nM) for Smad1/5/8 Phosphorylation Inhibition | Reference |

| C2C12 | BMP4 | ~10 |

Table 2: Cellular IC50 of this compound for Inhibiting Smad1/5/8 Phosphorylation

Experimental Protocols

This section provides a detailed protocol for assessing the effect of this compound on BMP-induced Smad1/5/8 phosphorylation in C2C12 myoblast cells using Western blotting.

Materials and Reagents

-

Cell Line: C2C12 mouse myoblast cell line

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Starvation Medium: DMEM with 0.5% FBS and antibiotics.

-

Recombinant Human BMP2: (Vendor and catalog number)

-

This compound: (Vendor and catalog number), dissolved in DMSO to a stock concentration of 10 mM.

-

Lysis Buffer (RIPA buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails (e.g., Sigma-Aldrich, Cat. No. P8340 and P5726).

-

BCA Protein Assay Kit: (Vendor and catalog number)

-

Primary Antibodies:

-

Rabbit anti-phospho-Smad1/5/8 (Ser463/465) (e.g., Cell Signaling Technology, Cat. No. 13820), recommended dilution 1:1000.

-

Rabbit anti-Smad1 (e.g., Cell Signaling Technology, Cat. No. 9743), recommended dilution 1:1000.

-

Mouse anti-β-actin (e.g., Sigma-Aldrich, Cat. No. A5441), recommended dilution 1:5000.

-

-

Secondary Antibodies:

-

HRP-linked anti-rabbit IgG (e.g., Cell Signaling Technology, Cat. No. 7074), recommended dilution 1:2000.

-

HRP-linked anti-mouse IgG (e.g., Cell Signaling Technology, Cat. No. 7076), recommended dilution 1:2000.

-

-

SDS-PAGE Gels: (e.g., Bio-Rad, 4-15% Mini-PROTEAN TGX Gels)

-

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Wash Buffer: TBST

-

ECL Western Blotting Substrate: (Vendor and catalog number)

-

PVDF membrane: (e.g., Millipore, Immobilon-P)

Experimental Workflow

Figure 2: Experimental workflow for assessing this compound's effect.

Step-by-Step Protocol

-

Cell Culture and Treatment:

-

Seed C2C12 cells in 6-well plates and grow

-

In Vitro Effects of LDN193189: A Technical Guide

This technical guide provides an in-depth overview of the in vitro effects of LDN193189, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is intended for researchers, scientists, and drug development professionals working in areas such as developmental biology, cancer research, and regenerative medicine. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound is a derivative of Dorsomorphin and acts as a highly selective ATP-competitive inhibitor of BMP type I receptors.[1][2] It primarily targets the kinase activity of Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[3][4][5] By inhibiting these receptors, this compound effectively blocks the canonical BMP signaling pathway, which involves the phosphorylation of SMAD proteins (SMAD1/5/8), as well as non-canonical, SMAD-independent pathways such as the p38 MAPK and Akt signaling cascades.[1][6][7] The high selectivity of this compound for BMP receptors over TGF-β and other signaling pathways makes it a valuable tool for dissecting the specific roles of BMP signaling in various biological processes.[4][8]

Quantitative Data

The following tables summarize the reported in vitro inhibitory concentrations (IC50) of this compound against various kinases and its effects on downstream signaling events.

Table 1: Inhibitory Activity of this compound against BMP Type I Receptors

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| ALK1 | 0.8 | Cell-free kinase assay | [3][4] |

| ALK2 | 0.8 - 5 | Cell-free kinase assay / Transcriptional activity assay | [3][4][6][8][9] |

| ALK3 | 5.3 - 30 | Cell-free kinase assay / Transcriptional activity assay | [3][4][6][8][9] |

| ALK6 | 16.7 | Cell-free kinase assay | [3][4] |

Table 2: Inhibitory Activity of this compound on Downstream Signaling

| Signaling Event | Cell Line | IC50 (nM) | Assay Type | Reference |

| BMP4-mediated SMAD1/5/8 activation | C2C12 | 5 | Western Blot | [4] |

| BMP4-induced BRE-luciferase activity | C2C12 | ~100 | Reporter Assay | [10] |

Experimental Protocols

Detailed methodologies for key in vitro experiments involving this compound are provided below.

Cell Culture and Treatment

Murine mesenchymal precursor C2C12 cells are a commonly used model to study BMP signaling.[1]

-

Cell Seeding: Seed C2C12 cells in 96-well plates at a density of 2,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS).[4]

-

Serum Starvation: Before treatment, serum-starve the cells to reduce basal signaling activity.

-

Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 30 minutes to 1 hour prior to BMP ligand stimulation.[1][2] The final DMSO concentration should be kept low (e.g., <0.1%) to avoid toxicity.[3]

-

Ligand Stimulation: Stimulate the cells with a BMP ligand, such as BMP2, BMP4, or GDF5, at an appropriate concentration (e.g., 5 nM BMP2) for the desired duration (e.g., 60 minutes for phosphorylation studies).[1]

Western Blotting for Phosphorylated SMADs and Non-Canonical Pathway Proteins

This protocol is used to assess the phosphorylation status of key signaling proteins.

-

Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated SMAD1/5/8, phosphorylated p38, phosphorylated Akt, or other targets of interest overnight at 4°C. Also, probe for total protein levels as loading controls (e.g., total SMAD1, tubulin, or GAPDH).[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[11]

Alkaline Phosphatase (ALP) Activity Assay

ALP is a downstream target of BMP signaling and its activity is often used as a measure of osteogenic differentiation.[4]

-

Cell Culture and Treatment: Seed and treat C2C12 cells in 96-well plates as described above. Culture the cells for an extended period (e.g., 6 days) to allow for differentiation.[4]

-

Cell Lysis: Lyse the cells in a buffer such as Tris-buffered saline with 1% Triton X-100.[4]

-

ALP Reaction: Add the cell lysates to a solution containing p-nitrophenylphosphate (pNPP) in a 96-well plate.[4]

-

Measurement: Incubate for 1 hour and measure the absorbance at 405 nm. The absorbance is proportional to the ALP activity.[4]

-

Normalization: In parallel wells treated identically, measure cell viability or quantity using an assay like the Cell Titer Aqueous One solution reagent to normalize the ALP activity to the cell number.[4]

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: BMP signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vitro studies of this compound.

References

- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. selleckchem.com [selleckchem.com]

- 5. stemcell.com [stemcell.com]

- 6. apexbt.com [apexbt.com]

- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

LDN193189: A Technical Guide to its Impact on Non-Smad p38 and Akt Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate role of LDN193189, a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, in modulating the non-Smad signaling pathways, specifically focusing on its impact on p38 mitogen-activated protein kinase (MAPK) and Akt. While the canonical Smad pathway is the well-established route for BMP signaling, the non-Smad pathways play a crucial role in mediating diverse cellular responses. Understanding the effects of inhibitors like this compound on these alternative pathways is paramount for the development of targeted therapeutics.

Core Mechanism of Action

This compound primarily exerts its inhibitory effects by targeting the ATP-binding site of the kinase domain of BMP type I receptors, particularly ALK2 (Activin receptor-like kinase 2) and ALK3 (also known as BMPR1A).[1][2] By blocking the phosphorylation and subsequent activation of these receptors, this compound effectively curtails downstream signaling cascades. While its most prominent effect is on the Smad1/5/8 pathway, significant evidence demonstrates its ability to attenuate BMP-induced activation of the non-Smad p38 and Akt pathways.[2][3][4]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound on its primary targets and its subsequent effects on downstream signaling molecules have been quantified in various studies. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Potency (IC50) of this compound against BMP Type I Receptors

| Target Receptor | IC50 (nM) | Assay Type | Reference |

| ALK1 | 0.8 | Kinase Assay | [5][6] |

| ALK2 | 0.8 - 5 | Kinase Assay / Transcriptional Activity Assay | [1][5][6][7] |

| ALK3 | 5.3 - 30 | Kinase Assay / Transcriptional Activity Assay | [1][5][6][7] |

| ALK6 | 16.7 | Kinase Assay | [5][6] |

Table 2: Observed Effects of this compound on Non-Smad Signaling Pathways

| Pathway | Ligand | Cell Line | This compound Concentration | Observed Effect | Reference |

| p38 MAPK | BMP2, BMP6, GDF5 | C2C12 | 0.5 µM | Inhibition of phosphorylation | [2][3][4] |

| Akt | BMP2, BMP6, GDF5 | C2C12 | 0.5 µM | Inhibition of phosphorylation | [2][3][4] |

| p38 MAPK | GDF8 | C2C12 | 0.5 µM | Reduced phosphorylation |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the BMP signaling cascade and the points of intervention by this compound, as well as the experimental workflow for assessing its impact on the p38 and Akt pathways.

Experimental Protocols

The following is a detailed methodology for assessing the impact of this compound on p38 and Akt phosphorylation, based on protocols described in the literature.[3][4]

Cell Culture and Treatment

-

Cell Line: C2C12 myoblast cells are a commonly used model system.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Serum Starvation: Prior to treatment, serum-starve the cells in DMEM with 0.5% FBS for 4-6 hours to reduce basal levels of phosphorylated proteins.

-

Inhibitor Pre-treatment: Pre-incubate the serum-starved cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control (DMSO) for 30-60 minutes.

-

Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2) for a specified time course (e.g., 15, 30, 60 minutes).

Western Blot Analysis

-

Cell Lysis:

-

Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in Radioimmunoprecipitation Assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the protein lysates on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-p38 (Thr180/Tyr182) or phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against total p38, total Akt, and a loading control such as GAPDH or β-tubulin.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound is a powerful tool for investigating BMP signaling. Its inhibitory action extends beyond the canonical Smad pathway to effectively suppress the BMP-mediated activation of the non-Smad p38 and Akt signaling cascades. This comprehensive inhibitory profile is a critical consideration for its therapeutic application and for dissecting the complex cellular responses governed by BMPs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted effects of this compound and to design robust experimental strategies.

References

- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation* | Semantic Scholar [semanticscholar.org]

- 6. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Akt increases p27Kip1 levels and induces cell cycle arrest in anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

LDN193189: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It exerts its effects by targeting the Type I BMP receptors, primarily ALK2 and ALK3. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols and data are presented to facilitate its use in research and drug development applications.

Chemical Structure and Properties

This compound is a derivative of dorsomorphin, offering enhanced potency and selectivity.[1] Its chemical identity and key properties are summarized in the tables below.

| Identifier | Value |

| Preferred IUPAC Name | 4-{6-[4-(Piperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl}quinoline[2] |

| CAS Number | 1062368-24-4[2] |

| Chemical Formula | C₂₅H₂₂N₆[2] |

| SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3[3] |

| InChI Key | CDOVNWNANFFLFJ-UHFFFAOYSA-N[2] |

| Physicochemical Property | Value |

| Molar Mass | 406.493 g/mol [2] |

| Appearance | Light yellow to yellow solid[4] |

| Solubility | Insoluble in water and ethanol; slightly soluble in DMSO and Chloroform.[5][6] The dihydrochloride and tetrahydrochloride salt forms offer improved solubility.[1][7] |

| Storage | Store as a solid powder at -20°C for up to 3 years.[4] In solvent, store at -80°C for up to 2 years.[4] |

Mechanism of Action: Inhibition of the BMP Signaling Pathway

This compound is a highly selective inhibitor of the BMP type I receptors, which are also known as activin receptor-like kinases (ALKs). It demonstrates high potency against ALK2 and ALK3.[3] The binding of BMP ligands to the type II receptor induces the recruitment and phosphorylation of the type I receptor. This activated complex then phosphorylates intracellular signaling molecules called Smads (specifically Smad1, Smad5, and Smad8).[8] Phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.

This compound competitively binds to the ATP-binding pocket of the ALK2/3 kinase domain, preventing the phosphorylation of Smad1/5/8 and thereby blocking downstream signaling.[6][8] This targeted inhibition makes this compound a valuable tool for studying BMP-mediated cellular processes and a potential therapeutic agent for diseases characterized by excessive BMP signaling, such as fibrodysplasia ossificans progressiva (FOP).[2]

Below is a diagram illustrating the canonical BMP signaling pathway and the inhibitory action of this compound.

Potency and Selectivity

The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency and selectivity for BMP type I receptors over other related kinases.

| Target Receptor | IC₅₀ (nM) |

| ALK1 | 0.8[1] |

| ALK2 | 0.8, 5[1][3] |

| ALK3 | 5.3, 30[1][3] |

| ALK4 | ≥ 500[4][8] |

| ALK5 | ≥ 500[4][8] |

| ALK6 | 16.7[1] |

| ALK7 | ≥ 500[4][8] |

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the IC₅₀ of this compound against ALK kinases.

Methodology:

-

Preparation of Reagents:

-

Recombinant human ALK kinases are expressed and purified.

-

A suitable substrate, such as a fusion protein of glutathione S-transferase and a Smad protein (e.g., GST-Smad1), is prepared.

-

This compound is dissolved in DMSO to create a stock solution and then serially diluted to the desired concentrations.

-

Kinase buffer, ATP, and stop solution are prepared.

-

-

Kinase Reaction:

-

The kinase reaction is typically performed in a 96-well plate.

-

The recombinant ALK kinase, substrate, and varying concentrations of this compound (or vehicle control) are added to each well.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection of Phosphorylation:

-

The reaction is terminated by adding a stop solution (e.g., EDTA).

-

The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:

-

ELISA: Using a phosphorylation-specific antibody.

-

Western Blot: Separating the reaction products by SDS-PAGE and probing with a phospho-specific antibody.

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Cell-Based BMP Signaling Assay

This protocol describes a method to measure the inhibitory effect of this compound on BMP-induced signaling in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

C2C12 myoblast cells, which are responsive to BMP signaling, are seeded in 96-well plates and cultured overnight.[3]

-

The cells are then treated with various concentrations of this compound for a short period (e.g., 1 hour) before stimulation.

-

The cells are stimulated with a BMP ligand, such as BMP4, for a specific duration (e.g., 30 minutes for Smad phosphorylation, or longer for downstream gene expression).

-

-

Detection of Smad Phosphorylation:

-

Following treatment, the cells are lysed.

-

The levels of phosphorylated Smad1/5/8 in the cell lysates are determined by Western blotting or a cell-based ELISA using an antibody specific for the phosphorylated forms of these proteins.

-

-

Reporter Gene Assay:

-

Cells can be transiently transfected with a BMP-responsive reporter construct (e.g., a luciferase reporter driven by a promoter containing BMP-responsive elements).

-

After treatment with this compound and BMP, luciferase activity is measured to quantify the level of BMP-induced gene transcription.

-

-

Data Analysis:

-

The inhibition of BMP-induced Smad phosphorylation or reporter gene activity is calculated for each concentration of this compound.

-

The IC₅₀ value is determined from the dose-response curve.

-

Applications in Research

This compound is a versatile tool for investigating the role of BMP signaling in various biological processes, including:

-

Developmental Biology: Studying embryogenesis and organ development.[8]

-

Stem Cell Biology: Directing the differentiation of pluripotent stem cells into various lineages, such as neurons and cardiomyocytes.[1]

-

Cancer Research: Investigating the role of BMP signaling in tumor growth and metastasis.[1]

-

Musculoskeletal Disorders: As a potential therapeutic for conditions like FOP and other forms of heterotopic ossification.[2]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the BMP signaling pathway. Its defined chemical structure and properties, coupled with its specific mechanism of action, make it an invaluable tool for researchers in numerous fields. The experimental protocols provided in this guide offer a starting point for utilizing this compound to explore the multifaceted roles of BMP signaling in health and disease.

References

Investigating Cell Fate Decisions with LDN193189: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the small molecule LDN193189 in directing cell fate decisions. A potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, this compound has emerged as a critical tool in regenerative medicine, developmental biology, and cancer research. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Mechanism of Action: Selective BMP Pathway Inhibition

This compound is a derivative of Dorsomorphin, exhibiting greater specificity and potency.[1][2] It functions by selectively inhibiting the kinase activity of BMP type I receptors, primarily Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[2][3] This inhibition prevents the phosphorylation of downstream signaling molecules, Smad1, Smad5, and Smad8.[1][3] The blockade of Smad1/5/8 activation effectively halts the canonical BMP signaling cascade, thereby influencing gene expression and ultimately dictating cell fate.[1][4] this compound demonstrates significant selectivity for BMP receptors over the Transforming Growth Factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7, making it a precise tool for dissecting BMP-specific signaling pathways.[3][5]

Quantitative Data: Potency and Efficacy

The inhibitory activity of this compound has been quantified across various kinase and cell-based assays. The following tables summarize the key IC50 values, demonstrating its high potency for BMP type I receptors.

| Target Receptor | IC50 (nM) | Assay Type | Reference |

| ALK1 | 0.8 | Kinase Assay | [2][3] |

| ALK2 | 0.8 | Kinase Assay | [2][3] |

| ALK3 | 5.3 | Kinase Assay | [2][3] |

| ALK6 | 16.7 | Kinase Assay | [2][3] |

| ALK2 | 5 | Transcriptional Activity (C2C12 cells) | [3][6] |

| ALK3 | 30 | Transcriptional Activity (C2C12 cells) | [3][6] |

| ALK4 | 101 | Kinase Assay | [3] |

| ActRIIA | 210 | Kinase Assay | [3][7] |

Signaling Pathway Diagram

The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by this compound.

Caption: Canonical BMP signaling pathway and inhibition by this compound.

Experimental Protocols for Directing Cell Fate

This compound is instrumental in various cell differentiation protocols. Below are detailed methodologies for key applications.

Neural Induction of Human Pluripotent Stem Cells (hPSCs)

This protocol, often referred to as "dual SMAD inhibition," utilizes this compound in combination with an inhibitor of the TGF-β pathway (e.g., SB431542) to efficiently generate neural progenitor cells.[2][8]

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)

-

This compound (stock solution in DMSO)

-

SB431542 (stock solution in DMSO)

-

Matrigel or other suitable extracellular matrix

-

Standard cell culture reagents and equipment

Procedure:

-

Culture hPSCs to 70-80% confluency on Matrigel-coated plates in mTeSR1 or a similar maintenance medium.

-

To initiate neural induction, replace the maintenance medium with neural induction medium.

-

Supplement the neural induction medium with this compound (final concentration typically 100-500 nM) and SB431542 (final concentration typically 10 µM).

-

Culture the cells for 7-10 days, changing the medium daily.

-

Monitor the cells for morphological changes indicative of neural rosette formation.

-

At the end of the induction period, the resulting neural progenitor cells can be passaged and further differentiated into specific neuronal and glial subtypes.

Differentiation of Definitive Endoderm from hPSCs

Inhibition of the BMP pathway with this compound is crucial for directing pluripotent stem cells towards the definitive endoderm lineage, a precursor to various internal organs.[2][9][10]

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Definitive endoderm differentiation medium (e.g., RPMI 1640 with B27 supplement)

-

Activin A

-

CHIR99021 (a GSK3 inhibitor to activate Wnt signaling)

-

This compound

-

Matrigel

-

Standard cell culture reagents and equipment

Procedure:

-

Plate hPSCs on Matrigel-coated plates and culture to the desired confluency.

-

To induce differentiation, aspirate the maintenance medium and add definitive endoderm differentiation medium supplemented with Activin A (e.g., 100 ng/mL) and CHIR99021 (e.g., 1-3 µM) for the first 24 hours.

-

After 24 hours, replace the medium with fresh definitive endoderm medium containing Activin A and add this compound (final concentration typically 100-250 nM).

-

Continue culture for an additional 2-4 days, with daily medium changes.

-

The resulting cells can be characterized by the expression of definitive endoderm markers such as SOX17 and FOXA2.

Modulation of Chondrogenesis and Osteogenesis in Bone Marrow Stromal Cells (BMSCs)

This compound can influence the differentiation of mesenchymal stem cells, such as BMSCs, by inhibiting osteogenesis and modulating chondrogenesis.[1][11]

Materials:

-

Bone Marrow Stromal Cells (BMSCs)

-

Chondrogenic and Osteogenic differentiation media

-

This compound

-

BMP-2 (for osteogenesis induction)

-

Standard cell culture reagents and equipment

Procedure for Inhibiting Osteogenesis:

-

Culture BMSCs in osteogenic induction medium.

-

To assess the inhibitory effect of this compound, supplement the medium with BMP-2 (e.g., 100 ng/mL) to robustly induce osteogenesis.[1]

-

Treat cells with varying concentrations of this compound (e.g., ≥100 nM).[1]

-

Culture for 9-21 days, replacing the medium every 2-3 days.

-

Assess osteogenesis by Alizarin Red S staining for mineralization and qPCR for osteogenic markers (e.g., RUNX2, ALPL).[1]

Procedure for Modulating Chondrogenesis:

-

Induce chondrogenesis in BMSC micromass or pellet cultures using a defined chondrogenic medium.

-

Treat the cultures with different concentrations of this compound (e.g., 10-1000 nM).[1]

-

Culture for 14-21 days, with medium changes every 2-3 days.

-

Evaluate chondrogenesis by assessing glycosaminoglycan (GAG) content and gene expression of chondrogenic markers (e.g., SOX9, ACAN). Note that while this compound may permit chondrogenesis, it has been shown to be insufficient to prevent hypertrophy in some models.[1][11]

Experimental Workflow Diagrams

The following diagrams illustrate typical experimental workflows for cell differentiation using this compound.

Caption: Workflow for neural induction of hPSCs using dual SMAD inhibition.

References

- 1. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. miltenyibiotec.com [miltenyibiotec.com]

- 9. researchgate.net [researchgate.net]

- 10. conservancy.umn.edu [conservancy.umn.edu]

- 11. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

LDN193189: A Technical Guide to its Discovery, Characterization, and Application in BMP Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Derived from the structure of dorsomorphin, it exhibits high affinity for BMP type I receptors, particularly Activin receptor-like kinase 2 (ALK2) and ALK3. This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound. It includes a detailed summary of its inhibitory activity, a description of the signaling pathways it modulates, and protocols for key in vitro assays used in its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in areas where the modulation of BMP signaling is of therapeutic interest, such as in fibrodysplasia ossificans progressiva (FOP) and certain cancers.

Discovery and Development

This compound was developed through a structure-activity relationship (SAR) study of dorsomorphin, a compound initially identified as an inhibitor of AMP-activated protein kinase (AMPK) but later found to inhibit BMP signaling. The goal of the SAR study was to improve the potency, selectivity, and metabolic stability of dorsomorphin. This led to the synthesis of this compound, which features a pyrazolo[1,5-a]pyrimidine core.[1][2][3] Key structural modifications, such as the replacement of a pyridine ring with a quinoline and the substitution of a phenyl ring ether with a piperazine, resulted in a compound with significantly increased inhibitory activity against BMP type I receptors and improved pharmacokinetic properties.[3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the kinase activity of BMP type I receptors.[1] The BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors.[2][3][4] This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates downstream signaling proteins, primarily the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[2][3][5]

Phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes.[4] this compound, by inhibiting the kinase activity of ALK1, ALK2, ALK3, and ALK6, blocks the phosphorylation of SMAD1/5/8 and thereby inhibits the downstream signaling cascade.[5][6][7][8] In addition to the canonical SMAD pathway, BMP signaling can also activate non-SMAD pathways, including the p38 MAPK, ERK1/2, and Akt pathways.[1][2][9] Studies have shown that this compound also effectively inhibits these non-SMAD signaling pathways induced by BMPs.[2][9][10]

Signaling Pathway Diagram

References

- 1. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]

- 7. stemcell.com [stemcell.com]

- 8. reagentsdirect.com [reagentsdirect.com]

- 9. apexbt.com [apexbt.com]

- 10. cellgs.com [cellgs.com]

Methodological & Application

Application Notes and Protocols for Neural Induction of Pluripotent Stem Cells using LDN193189

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It specifically targets the type I BMP receptors ALK2 and ALK3, thereby blocking the downstream phosphorylation of SMAD1, SMAD5, and SMAD8. In the context of pluripotent stem cell (PSC) differentiation, inhibition of the BMP pathway is crucial for directing cells towards a neuroectodermal fate and preventing their differentiation into alternative lineages such as mesoderm and endoderm.

This compound is most commonly utilized in a strategy known as "dual SMAD inhibition," where it is combined with an inhibitor of the TGF-β pathway, such as SB431542. This combined inhibition effectively blocks the two primary signaling pathways that promote non-neural fates, leading to highly efficient and rapid neural induction of human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs). This approach has become a cornerstone for generating neural stem cells (NSCs), neurons, and various neural subtypes for use in disease modeling, drug screening, and regenerative medicine research.

These application notes provide detailed protocols and supporting data for the use of this compound in neural induction of PSCs.

Data Presentation

Table 1: Quantitative Efficiency of Neural Induction using this compound

| Protocol | Cell Type | Key Small Molecules | Duration of Induction | Marker | Efficiency | Reference |

| Dual SMAD Inhibition | hESCs and hiPSCs | This compound (100 nM), SB431542 (10 µM) | 13 days | PAX6 | >80% | |

| Dual SMAD Inhibition | hPSCs | This compound (0.2 µM), SB431542 (10 µM) | 9 days | Nestin | ~60-70% | |

| Dual SMAD/WNT Inhibition | hESCs | This compound, SB431542, XAV939 | - | - | - | |

| Adherent Dual SMAD Inhibition | hiPSCs | This compound (100 nM), SB431542 (10 µM) | 10 days | Nestin | - | |

| EB-based Dual SMAD Inhibition | hiPSCs | This compound (100 nM), SB431542 (10 µM) | 10 days | Nestin | Higher than adherent |

Note: Efficiency can vary depending on the specific pluripotent stem cell line and culture conditions.

Signaling Pathways

The primary mechanism of action for this compound in neural induction is the inhibition of the BMP signaling pathway, a key branch of the larger Transforming Growth Factor-beta (TGF-β) superfamily.

Caption: this compound inhibits BMP Type I receptors (ALK2/3), preventing SMAD1/5/8 phosphorylation and promoting the neural fate.

When combined with a TGF-β inhibitor like SB431542, the dual SMAD inhibition strategy provides a robust blockade of signals that promote mesodermal and endodermal fates, thereby efficiently directing pluripotent stem cells towards the neuroectoderm lineage.

Application Notes and Protocols for Differentiating hPSCs into Nociceptive Sensory Neurons with LDN193189

Audience: Researchers, scientists, and drug development professionals.

Introduction: The generation of human nociceptive sensory neurons from human pluripotent stem cells (hPSCs) provides a powerful in vitro model for studying pain biology, screening for novel analgesics, and modeling diseases of the peripheral nervous system. A common and efficient method to direct the differentiation of hPSCs towards a neuronal lineage involves the inhibition of SMAD signaling pathways. LDN193189 is a potent small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, a key pathway in determining cell fate.[1][2] This document outlines a detailed protocol for the differentiation of hPSCs into nociceptive sensory neurons using this compound in combination with other small molecules.

The general strategy involves an initial neural induction phase through dual inhibition of both the BMP and TGF-β signaling pathways (dual SMAD inhibition), followed by the specification of neural crest cells, and finally, the differentiation and maturation of these precursors into functional nociceptive sensory neurons.[3][4][5]

Signaling Pathways and Experimental Workflow

The differentiation protocol relies on the timed addition and removal of specific small molecules that modulate key developmental signaling pathways. The initial step, dual SMAD inhibition, efficiently neuralizes hPSCs.[3] this compound inhibits the BMP pathway, while an inhibitor like SB431542 blocks the TGF-β pathway. Subsequently, activation of the WNT pathway (e.g., with CHIR99021) and inhibition of FGF and Notch signaling (e.g., with SU5402 and DAPT, respectively) help to specify and accelerate the neural crest cell fate, which gives rise to sensory neurons.[3][4]

Signaling Pathway Targeted by this compound

Caption: Inhibition of the BMP signaling pathway by this compound.

Experimental Workflow

Caption: Temporal workflow for nociceptor differentiation.

Experimental Protocols

This protocol is a synthesis of commonly used methods for generating nociceptive sensory neurons. Researchers should optimize cell densities and reagent concentrations for their specific hPSC lines.

Materials and Reagents

-

hPSCs

-

Matrigel

-

DMEM/F12

-

Neurobasal Medium

-

B-27 Supplement

-

N-2 Supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

This compound

-

SB431542

-

CHIR99021

-

SU5402

-

DAPT

-

Brain-Derived Neurotrophic Factor (BDNF)

-

Glial-Derived Neurotrophic Factor (GDNF)

-

Nerve Growth Factor (NGF)

-

Ascorbic Acid

Phase 1: Neural Induction (Days 0-5)

-

Day 0: Seeding hPSCs

-

Coat tissue culture plates with Matrigel according to the manufacturer's instructions.

-

Dissociate hPSCs into single cells and plate them at a density of 50,000 cells/cm² on the Matrigel-coated plates.

-

Culture in mTeSR1 or a similar hPSC maintenance medium.

-

-

Day 1-5: Dual SMAD Inhibition

-

On Day 1, replace the medium with a neural induction medium consisting of DMEM/F12, N-2 supplement, B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.

-

Supplement the neural induction medium with this compound (0.1-0.5 µM) and SB431542 (10 µM) to initiate neural differentiation.[4]

-

Change the medium daily.

-

Phase 2: Neural Crest Specification (Days 3-10)

-

Day 3-10: Addition of Small Molecules for Nociceptor Fate

Phase 3: Maturation (Day 11 onwards)

-

Day 11: Switch to Maturation Medium

-

On Day 11, replace the medium with a maturation medium composed of Neurobasal medium, B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.

-

Supplement the maturation medium with BDNF (20-50 ng/mL), GDNF (20-50 ng/mL), NGF (20-50 ng/mL), and Ascorbic Acid (200 µM).[4]

-

Continue to culture the differentiating neurons, changing the medium every 2-3 days.

-

Mature sensory neurons, positive for markers like PERIPHERIN and BRN3A, can be expected from day 15 onwards.[4]

-

Data Presentation

The efficiency of differentiation can be assessed by immunocytochemistry or qPCR for key sensory neuron markers. The following tables summarize the small molecules used in this protocol and the expected marker expression at different stages.

Table 1: Small Molecule Cocktails for Nociceptor Differentiation

| Stage | Day | Small Molecules Added | Concentration |

| Neural Induction | Day 1-5 | This compound | 0.1 - 0.5 µM |

| SB431542 | 10 µM | ||

| Neural Crest Specification | Day 3-10 | CHIR99021 | 3 µM |

| SU5402 | 10 µM | ||

| DAPT | 10 µM | ||

| Maturation | Day 11+ | BDNF, GDNF, NGF | 20 - 50 ng/mL each |

| Ascorbic Acid | 200 µM |

Table 2: Expected Marker Expression During Nociceptor Differentiation

| Differentiation Day | Stage | Key Markers Expressed |

| Day 8 | Neural Crest Specification | p75, TrkA |

| Day 15 onwards | Maturation | BRN3A, PERIPHERIN, ISL1, TUJ1 |

| Mature Culture | Mature Nociceptors | TRPV1, Nav1.7 (SCN9A), Nav1.8 (SCN10A) |

Note: The expression levels and the percentage of positive cells will vary depending on the hPSC line and specific culture conditions.

Concluding Remarks

This protocol provides a robust framework for the directed differentiation of hPSCs into nociceptive sensory neurons using this compound. The resulting neurons express canonical markers and exhibit functional properties of human nociceptors, making them a valuable tool for pain research and drug discovery.[3] Optimization of the protocol for specific cell lines and experimental needs is recommended for achieving the highest efficiency and reproducibility.

References

- 1. A Bone Morphogenetic Protein Signaling Inhibitor, this compound, Converts Ischemia-Induced Multipotent Stem Cells into Neural Stem/Progenitor Cell-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Combined small molecule inhibition accelerates developmental timing and converts human pluripotent stem cells into nociceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterizing Human Stem Cell–derived Sensory Neurons at the Single-cell Level Reveals Their Ion Channel Expression and Utility in Pain Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: LDN193189 in Combination with Other Small Molecules for Cell Differentiation

Audience: Researchers, scientists, and drug development professionals.

Introduction

LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It primarily targets the type I BMP receptors ALK2 and ALK3, and to a lesser extent ALK1 and ALK6, thereby inhibiting the downstream phosphorylation of SMAD1, SMAD5, and SMAD8.[1][2][3][4] This targeted inhibition makes this compound a critical tool in directing the differentiation of pluripotent stem cells (PSCs), including human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), into specific lineages. By blocking the BMP pathway, which is crucial for mesodermal and endodermal specification, this compound promotes the default neural fate of PSCs. In combination with small molecules that modulate other key developmental signaling pathways, such as TGF-β, Wnt, and Sonic Hedgehog (SHH), this compound enables highly efficient and directed differentiation into a variety of cell types, most notably neurons and cardiomyocytes.

These application notes provide an overview of the use of this compound in combination with other small molecules for cell differentiation, including detailed protocols and quantitative data to guide experimental design.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Reference |

| ALK1 | 0.8 | [5][6][7] |

| ALK2 | 0.8 | [5][6][7] |

| ALK3 | 5.3 | [5][6][7] |

| ALK6 | 16.7 | [5][6][7] |

Table 2: Small Molecule Combinations for Cell Differentiation

| Target Lineage | Small Molecule Combination | Cell Type | Key Outcome | Reference |

| Cortical Neurons | This compound, SB431542, XAV939 | hPSCs | Rapid induction of post-mitotic cortical neurons with functional electrophysiological properties by day 16. | [8] |

| Neural Stem Cells | This compound, SB431542 | hPSCs | Generation of a neuroepithelial sheet by day 10 of differentiation. | [9] |

| Midbrain Dopaminergic Neurons | This compound, Purmorphamine | hESCs | Generation of functional midbrain dopaminergic neurons. | [10] |

| Cardiomyocytes | CHIR99021, IWR-1/XAV939 | hPSCs | High yield (0.8–1.3 million cardiomyocytes/cm²) of virtually pure (80%–98%) functional cardiomyocytes. | [11][12] |

| Pancreatic Beta Cells | This compound, CHIR99021, SANT-1, Y27632, Compound E, RepSox, Triiodothyronine Salt | PSCs | Differentiation of PSCs into functional pancreatic beta cells. | [5][6] |

Signaling Pathways

The directed differentiation of pluripotent stem cells into specific lineages relies on the precise temporal modulation of key signaling pathways that govern embryonic development. This compound plays a central role by inhibiting the BMP pathway, often in concert with inhibitors of the TGF-β pathway (dual SMAD inhibition) and modulators of the Wnt pathway.

Caption: Dual SMAD inhibition for neural induction.

Caption: Wnt signaling modulation in cell fate decisions.

Experimental Protocols

Protocol 1: Rapid Differentiation of hPSCs into Cortical Neurons

This protocol is adapted from a method that utilizes dual SMAD inhibition in combination with Wnt signaling antagonism to rapidly generate cortical neurons.[8]

Materials:

-

hPSCs

-

Conditioned hESC media

-

FGF2 (10 ng/mL)

-

ROCK-Inhibitor Y-27632 (10 µM)

-

This compound (100 nM)

-

SB431542 (10 µM)

-

XAV939 (2 µM)

-

Neurobasal medium

-

BDNF, cAMP, Ascorbic acid (BCA)

-

PD0325901, SU5402, DAPT

Procedure:

-

One day prior to differentiation, plate hPSCs at a density of 200,000 cells/cm² in conditioned hESC media supplemented with 10 ng/mL FGF2 and 10 µM ROCK-Inhibitor Y-27632.

-

To initiate differentiation (Day 0), replace the media with Neurobasal medium containing this compound (100 nM), SB431542 (10 µM), and XAV939 (2 µM). This is referred to as LSB+X.

-

Continue to culture the cells in LSB+X, changing the medium every other day.

-

From Day 8 to Day 16, supplement the medium with PD0325901, SU5402, and DAPT to further promote neuronal specification and maturation.

-

After Day 16, switch to a maturation medium consisting of Neurobasal medium supplemented with BDNF, cAMP, and ascorbic acid (BCA).

-

By Day 16, post-mitotic cortical neurons with functional electrophysiological properties should be observable.

Caption: Workflow for cortical neuron differentiation.

Protocol 2: Directed Differentiation of hPSCs into Cardiomyocytes

This protocol is based on the temporal modulation of Wnt signaling to achieve high-efficiency cardiomyocyte differentiation.[11][13]

Materials:

-

hPSCs cultured on Matrigel

-

mTeSR1 medium

-

RPMI 1640 medium

-

B-27 Supplement (without insulin)

-

CHIR99021 (12 µM)

-

IWR-1 (5 µM) or XAV939 (2 µM)

-

B-27 Supplement (with insulin)

Procedure:

-

Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.

-

To initiate differentiation (Day 0), replace mTeSR1 with RPMI/B27 medium (without insulin) containing CHIR99021 (12 µM).

-

After 24 hours (Day 1), replace the medium with fresh RPMI/B27 (without insulin).

-

On Day 3, replace the medium with RPMI/B27 (without insulin) containing a Wnt inhibitor (e.g., 5 µM IWR-1 or 2 µM XAV939).

-

On Day 5, replace the medium with fresh RPMI/B27 (without insulin).

-

On Day 7 and every two days thereafter, replace the medium with RPMI/B27 (with insulin).

-

Spontaneous contractions of cardiomyocytes can typically be observed between Day 8 and Day 12.

-

The resulting culture should contain a high percentage (80-98%) of cTnT-positive cardiomyocytes.

Caption: Workflow for cardiomyocyte differentiation.

Concluding Remarks